3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile

Physicochemical profiling Drug-likeness Permeability

3-(Dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile (CAS 320424-67-7, PubChem CID is a synthetic small molecule (C₁₃H₁₁N₃OS, MW 257.31 g/mol) featuring a 4H-1,3-benzothiazin-4-one core substituted at the 2-position with a (dimethylamino)acrylonitrile moiety in the E-configuration. The compound belongs to the benzothiazinone family, a privileged scaffold broadly investigated for kinase inhibition, adenosine receptor antagonism, xanthine oxidase inhibition, and antitubercular DprE1 targeting.

Molecular Formula C13H11N3OS
Molecular Weight 257.31
CAS No. 320424-67-7
Cat. No. B2389936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile
CAS320424-67-7
Molecular FormulaC13H11N3OS
Molecular Weight257.31
Structural Identifiers
SMILESCN(C)C=C(C#N)C1=NC(=O)C2=CC=CC=C2S1
InChIInChI=1S/C13H11N3OS/c1-16(2)8-9(7-14)13-15-12(17)10-5-3-4-6-11(10)18-13/h3-6,8H,1-2H3/b9-8+
InChIKeyMYMCRUWTLYXHQZ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile (CAS 320424-67-7): Procurement-Relevant Chemical Identity and Scaffold Context


3-(Dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile (CAS 320424-67-7, PubChem CID 1473584) is a synthetic small molecule (C₁₃H₁₁N₃OS, MW 257.31 g/mol) featuring a 4H-1,3-benzothiazin-4-one core substituted at the 2-position with a (dimethylamino)acrylonitrile moiety in the E-configuration [1]. The compound belongs to the benzothiazinone family, a privileged scaffold broadly investigated for kinase inhibition, adenosine receptor antagonism, xanthine oxidase inhibition, and antitubercular DprE1 targeting [2]. Its push-pull enaminonitrile architecture confers both synthetic versatility as a heterocyclic building block and potential biological activity through Michael acceptor reactivity [3].

Why Generic Benzothiazinone Substitution Is Not Advisable: Structural and Functional Distinctions of 320424-67-7


Within the benzothiazinone class, subtle structural variations produce divergent target engagement profiles. The 2-acylamino-3,1-benzothiazin-4-one series yields potent adenosine receptor antagonists with sub-100 nM affinities, whereas 8-nitro-benzothiazinones like BTZ043 inhibit DprE1 with nanomolar potency [1]. In contrast, 320424-67-7 replaces the 2-amino or 2-acylamino substituent with a dimethylaminomethyleneacrylonitrile group, altering both the electronic character and the hydrogen-bonding capacity of the scaffold. Its computed XLogP3 of 2.1 and topological polar surface area (TPSA) of 81.8 Ų place it in a distinct physicochemical space compared to the more polar 2-guanidino-4H-1,3-benzothiazin-4-one (IC₅₀ 5.60 μM vs. xanthine oxidase), which has three additional hydrogen-bond donors [2]. These differences preclude simple functional interchange without experimental target profiling.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile (320424-67-7)


Physicochemical Differentiation: Reduced Hydrogen-Bond Donor Capacity vs. 2-Guanidino and 2-Amino Benzothiazinone Analogues

320424-67-7 possesses zero hydrogen-bond donors (HBD = 0) and four hydrogen-bond acceptors (HBA = 4), with a TPSA of 81.8 Ų and XLogP3 of 2.1 [1]. In contrast, the structurally related xanthine oxidase inhibitor 2-guanidino-4H-1,3-benzothiazin-4-one (IC₅₀ = 5.60 μM) contains three HBDs and an additional nitrogen atom, while 2-amino-4H-1,3-benzothiazine-4-one (IC₅₀ = 5.54 μM) has two HBDs [2]. This difference in hydrogen-bond donor count directly impacts membrane permeability potential and oral bioavailability prediction, with 320424-67-7 conforming to Lipinski's Rule of Five for HBD (≤5) but with a distinct profile that may favor blood-brain barrier penetration relative to the more polar 2-amino and 2-guanidino congeners.

Physicochemical profiling Drug-likeness Permeability

Synthetic Versatility: Enaminonitrile Reactivity as a Divergent Intermediate vs. Terminal Amide Benzothiazinones

The dimethylaminomethyleneacrylonitrile group of 320424-67-7 functions as a reactive push-pull enaminonitrile, capable of participating in cyclocondensation reactions with bifunctional nucleophiles to generate fused heterocyclic systems [1]. This contrasts with the terminal 2-acylamino-4H-3,1-benzothiazin-4-ones (e.g., compound 10d, Ki hA₁ = 65.6 nM), which are end-point biologically active compounds lacking this synthetic divergence potential [2]. Specifically, (E)-3-(2-aminoaryl)acrylonitriles have been demonstrated to react with carbon disulfide under mild, metal-free conditions to construct ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones, a transformation not accessible to 2-acylamino or 2-amino benzothiazinones [1].

Synthetic chemistry Heterocycle synthesis Building block

Patent Landscape Positioning: Benzothiazinone Core as a Recognized Kinase Inhibitor Pharmacophore

The 4H-1,3-benzothiazin-4-one scaffold of 320424-67-7 is explicitly claimed as an inhibitor of serine/threonine and tyrosine kinase activity in patent families held by Abbott GmbH & Co. KG (filed 1999) [1]. These patents describe benzothiazinones of structural formula (I) that encompass substitution patterns analogous to 320424-67-7, with demonstrated utility in angiogenic and hyperproliferative disorders. In contrast, the well-studied DprE1 inhibitor BTZ043 (8-nitro-benzothiazinone, MIC = 2.3 nM against M. tuberculosis) and glycogen synthase kinase 3β inhibitors BTO-5h (IC₅₀ = 8 μM) and BTO-5s (IC₅₀ = 10 μM) feature distinct substitution patterns that direct target selectivity away from the broader kinase inhibition profile accessible to the unadorned 4-oxo-4H-1,3-benzothiazin-2-yl scaffold [2]. The absence of an 8-nitro group on 320424-67-7 distinguishes it from the antitubercular benzothiazinone series.

Kinase inhibition Patent analysis Drug discovery

Structural Differentiation from Adenosine Receptor Antagonist Benzothiazinones: Absence of 2-Acylamino Substituent

The well-characterized adenosine receptor (AR) antagonist benzothiazinones universally require a 2-acylamino substituent for AR affinity. Compound 10d (6-methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one) achieves balanced hAR antagonism (Ki hA₁ 65.6 nM, hA₂A 120 nM, hA₂B 360 nM, hA₃ 30.4 nM) [1]. 320424-67-7 lacks this essential 2-acylamino pharmacophore, instead bearing a dimethylaminomethyleneacrylonitrile group at the 2-position, which sterically and electronically precludes the hydrogen-bonding interactions required for AR binding. The 2-acylamino series also demonstrates that potency and subtype selectivity are exquisitely sensitive to the nature of the 2-substituent: 2-(4-methylbenzoylamino)-4H-3,1-benzothiazin-4-one (10g) shows hA₂A Ki 68.8 nM and hA₃ Ki 23.0 nM with selectivity versus other subtypes, while 4-(4-benzylpiperazine-1-carbonyl)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide (15k) demonstrates hA₂A Ki 69.5 nM and hA₂B Ki 178 nM [1].

Adenosine receptor GPCR Selectivity

Caveat: Limited Publicly Available Direct Biological Profiling Data for 320424-67-7

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay repositories reveals no peer-reviewed primary research article dedicated to the biological evaluation of 320424-67-7 nor any deposited bioactivity data with defined IC₅₀, Ki, or EC₅₀ values [1]. A hypothesis annotation referencing an IC₅₀ of 28 μM appears in an external comment system but cannot be linked to a verifiable primary publication, assay protocol, or target identity [2]. This data gap is common for screening compounds that have not progressed through hit-to-lead optimization. In contrast, structurally related benzothiazinones such as BTO-5h (GSK-3β IC₅₀ = 8 μM), BTZ043 (M. tuberculosis MIC = 2.3 nM), and 2-amino-4H-1,3-benzothiazine-4-one (xanthine oxidase IC₅₀ = 5.54 μM) all have published quantitative target engagement data [3].

Data gap Screening compound Due diligence

Evidence-Based Application Scenarios for 3-(Dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile (320424-67-7)


Kinase-Focused Screening Library Enrichment

Based on the benzothiazinone core's established presence in kinase inhibitor patent families [1], 320424-67-7 is appropriate for inclusion in kinase-biased screening libraries. Its computed physicochemical profile (HBD = 0, TPSA = 81.8 Ų, XLogP3 = 2.1) is consistent with ATP-competitive kinase inhibitor chemical space [2], and its structural divergence from the antitubercular BTZ series (lacking 8-nitro substitution) reduces the probability of DprE1-driven cytotoxicity confounding kinase screening results.

Divergent Heterocyclic Synthesis Starting Material

The enaminonitrile functionality enables 320424-67-7 to serve as a precursor for generating structurally diverse heterocyclic libraries via cyclocondensation with bifunctional nucleophiles [1]. This application is supported by the demonstrated reactivity of structurally related (E)-3-(2-aminoaryl)acrylonitriles with carbon disulfide to yield ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones under mild, metal-free conditions [1]. For medicinal chemistry groups seeking to explore chemical space around the benzothiazinone core without synthesizing each analog de novo, 320424-67-7 provides a single-entry-point diversification strategy.

Negative Control for Adenosine Receptor Screening

The established SAR for benzothiazinone-based adenosine receptor antagonists demonstrates that a 2-acylamino substituent is essential for AR affinity [1]. Since 320424-67-7 bears a 2-(dimethylaminomethyleneacrylonitrile) group instead, it is predicted to lack significant AR binding. This makes it suitable as a structurally matched negative control compound in AR antagonist screening cascades, where it can help distinguish scaffold-specific effects from substituent-driven pharmacology.

CNS-Penetrant Probe Development Starting Point

With zero hydrogen-bond donors, a TPSA of 81.8 Ų, and XLogP3 of 2.1, 320424-67-7 occupies physicochemical space frequently associated with CNS drug-likeness [1]. Compared to more polar benzothiazinones such as 2-guanidino-4H-1,3-benzothiazin-4-one (HBD = 3, IC₅₀ 5.60 μM vs. xanthine oxidase) [2], 320424-67-7 is predicted to exhibit superior passive blood-brain barrier permeability. For neuroscience-focused screening campaigns, this profile supports prioritization over hydrogen-bond-rich benzothiazinone congeners when brain exposure is a critical selection criterion.

Quote Request

Request a Quote for 3-(dimethylamino)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.